molecular formula C25H25NO3 B3478097 N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide CAS No. 6127-88-4

N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Cat. No. B3478097
CAS RN: 6127-88-4
M. Wt: 387.5 g/mol
InChI Key: WVGOUQXJYMOHBD-BMRADRMJSA-N
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Description

N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide, also known as DPEAA, is a novel compound that has been extensively studied for its potential therapeutic applications. DPEAA belongs to the class of acrylamide derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is its relatively low toxicity, which makes it a promising candidate for further development. However, N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has limited solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide and its potential side effects.

Future Directions

There are several potential future directions for research on N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. One area of interest is the development of N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-tumor effects of N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. Additionally, more research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide and to optimize its synthesis and formulation.

properties

IUPAC Name

(E)-N-benzhydryl-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3/c1-3-29-22-16-14-19(18-23(22)28-2)15-17-24(27)26-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-18,25H,3H2,1-2H3,(H,26,27)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGOUQXJYMOHBD-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360860
Record name (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6127-88-4
Record name (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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